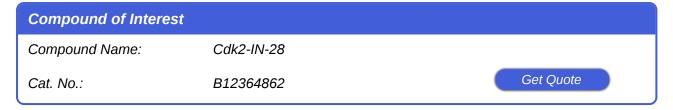


Structural Analysis of Cdk2-AT7519 Binding: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the structural and quantitative aspects of the interaction between Cyclin-dependent kinase 2 (Cdk2) and the potent inhibitor AT7519. This document will serve as a comprehensive resource, detailing the binding characteristics, experimental methodologies, and the crucial signaling pathways involved.

Quantitative Binding Data

The interaction between Cdk2 and the inhibitor AT7519 has been characterized through various biochemical and biophysical assays. The following table summarizes the key quantitative data, providing a clear comparison of its potency and binding affinity.

Parameter	Value	Method	Reference
IC50 (Cdk2/cyclin A)	47 nM	Radiometric filter binding assay	[1][2]
Ki (Cdk1)	38 nM	ATP competition assay	[3][4]
PDB ID	2VTQ	X-ray Crystallography	[5]
Resolution	1.90 Å	X-ray Crystallography	[5]



Cdk2 Signaling Pathway and Inhibition

Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, primarily at the G1/S phase transition. Its activity is dependent on the binding of regulatory cyclin subunits, such as cyclin E and cyclin A. The Cdk2/cyclin complex then phosphorylates a variety of substrate proteins, including the retinoblastoma protein (Rb), leading to the activation of E2F transcription factors and the initiation of DNA synthesis. Dysregulation of the Cdk2 signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

AT7519 is an ATP-competitive inhibitor that binds to the active site of Cdk2, preventing the phosphorylation of its substrates and thereby inducing cell cycle arrest and apoptosis.[6] The following diagram illustrates the Cdk2 signaling pathway and the point of inhibition by AT7519.

Caption: Cdk2 signaling pathway and the inhibitory action of AT7519.

Experimental Protocols

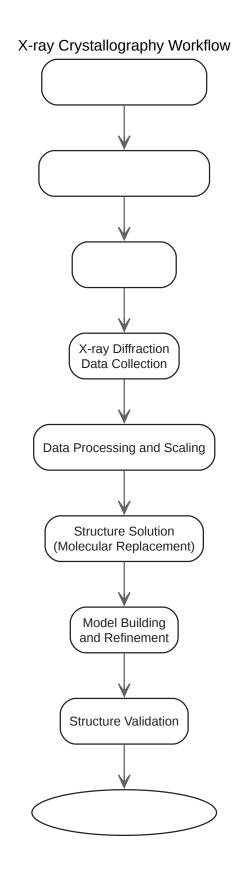
This section provides detailed methodologies for the key experiments cited in the structural and quantitative analysis of Cdk2-AT7519 binding.

X-ray Crystallography of Cdk2-AT7519 Complex

The determination of the three-dimensional structure of the Cdk2-AT7519 complex is paramount to understanding the molecular basis of its inhibitory activity.

Experimental Workflow:





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Caption: Workflow for determining the crystal structure of the Cdk2-AT7519 complex.



Methodology:

- Protein Expression and Purification: Human Cdk2 and Cyclin A are co-expressed, typically in an insect cell system (e.g., Sf9) using baculovirus vectors, to ensure proper folding and complex formation. The complex is then purified to homogeneity using a series of chromatography steps, such as affinity, ion-exchange, and size-exclusion chromatography.
- Co-crystallization: The purified Cdk2/Cyclin A complex is incubated with a molar excess of AT7519 to ensure saturation of the binding site.[7] Crystallization is then performed using vapor diffusion methods (hanging or sitting drop) by screening a wide range of buffer conditions, precipitants, and additives.[8]
- Data Collection and Processing: Single crystals of the Cdk2-AT7519 complex are cryocooled and subjected to a high-intensity X-ray beam at a synchrotron source. The resulting diffraction pattern is recorded on a detector. The diffraction data are then processed, integrated, and scaled using software packages such as HKL2000 or XDS.
- Structure Solution and Refinement: The structure is solved by molecular replacement using a previously determined structure of Cdk2/Cyclin A as a search model. The initial model is then refined against the experimental data, and the electron density map for the bound inhibitor is visualized. The inhibitor is modeled into the density, and the entire complex is subjected to iterative rounds of manual model building and computational refinement until the model converges and agrees with the experimental data.[9]
- Validation: The final model is validated for its geometric quality and fit to the electron density using tools like MolProbity. The validated coordinates and structure factors are then deposited in the Protein Data Bank (PDB).[5]

Kinase Activity Assays

To quantify the inhibitory potency of AT7519, kinase activity assays are performed. A common method is the radiometric filter binding assay.

Methodology:

Reaction Setup: The kinase reaction is typically carried out in a buffer containing MOPS, β-glycerophosphate, EDTA, MgCl₂, sodium orthovanadate, and DTT.[4]



- Components: The reaction mixture includes the purified Cdk2/Cyclin A enzyme, a substrate (e.g., Histone H1), radiolabeled ATP ([γ-32P]ATP or [γ-33P]ATP), and varying concentrations of the inhibitor (AT7519).[4]
- Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C) for a specific time.
- Termination and Detection: The reaction is stopped, and the mixture is spotted onto a
 phosphocellulose filter paper. The filter is washed to remove unincorporated radiolabeled
 ATP. The amount of incorporated radiolabel into the substrate, which is proportional to the
 kinase activity, is then quantified using a scintillation counter.
- Data Analysis: The kinase activity at each inhibitor concentration is measured, and the data are plotted to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Biophysical Binding Assays

To determine the binding affinity and thermodynamics of the Cdk2-AT7519 interaction, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed.

Surface Plasmon Resonance (SPR):

- Immobilization: Cdk2 is typically immobilized on the surface of a sensor chip.[10][11]
- Binding: A solution containing AT7519 at various concentrations is flowed over the sensor surface. The binding of AT7519 to the immobilized Cdk2 causes a change in the refractive index at the surface, which is detected in real-time.[12][13]
- Data Analysis: The binding data are fitted to a kinetic model to determine the association rate constant (k_e), dissociation rate constant (k_e), and the equilibrium dissociation constant (K_e).

Isothermal Titration Calorimetry (ITC):

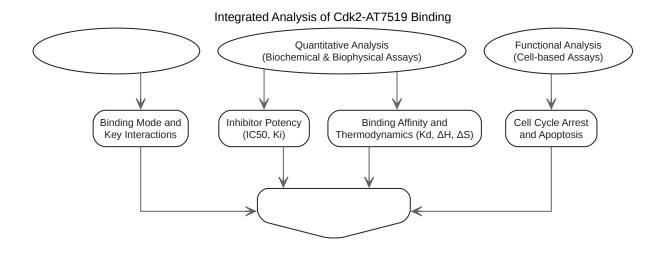
 Sample Preparation: A solution of Cdk2 is placed in the sample cell of the calorimeter, and a solution of AT7519 is loaded into the injection syringe.[14]



- Titration: The inhibitor is titrated into the protein solution in a series of small injections. The
 heat released or absorbed upon binding is measured for each injection.[15][16]
- Data Analysis: The resulting thermogram is integrated and fitted to a binding model to determine the binding affinity (K_e), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[17]

Logical Relationship of Cdk2-AT7519 Binding Analysis

The comprehensive understanding of the Cdk2-AT7519 interaction is achieved through the integration of data from multiple experimental approaches.



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